(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole
Description
Properties
IUPAC Name |
2-[(E)-but-1-enyl]-1,3,2-benzodioxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO2/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h3-8H,2H2,1H3/b8-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTICDYDCSGBDQP-FPYGCLRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC2=CC=CC=C2O1)/C=C/CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459750 | |
| Record name | 2-[(E)-but-1-enyl]-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106094-36-4 | |
| Record name | 2-[(E)-but-1-enyl]-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for E 2 1 Butenyl 1,3,2 Benzodioxaborole and Analogous Vinyl Boronic Esters
Hydroboration Approaches
Hydroboration involves the addition of a hydrogen-boron bond across a carbon-carbon triple bond. For terminal alkynes like 1-butyne (B89482), this reaction can yield the synthetically useful (E)-vinylboronate ester through a syn-addition mechanism. The regioselectivity of the addition is crucial, with the boron atom typically adding to the terminal, less sterically hindered carbon atom, a mode known as anti-Markovnikov addition.
Alkyne Hydroboration with 1,3,2-Benzodioxaborole (B1584974) (Catecholborane)
Catecholborane is a frequently used reagent for the monohydroboration of terminal alkynes, cleanly yielding vinyl boronic esters. While more stable than borane (B79455) (BH3), its reactivity often necessitates specific conditions or catalysis to achieve efficient conversion.
The uncatalyzed hydroboration of alkynes with catecholborane typically requires elevated temperatures, often between 70 and 120 °C, and may be performed without a solvent (neat). To achieve milder reaction conditions and improve efficiency, various optimization strategies have been developed. The reaction can be carried out in solvents such as benzene (B151609), toluene, or hexane. The introduction of catalysts allows the reaction to proceed at room temperature (15 to 25 °C). For instance, the hydroboration of 1-hexyne with catecholborane is a standard method for producing the corresponding (E)-1-alkenylboronate. Optimization often involves screening different catalysts, solvents, and temperatures to maximize the yield and selectivity for the desired (E)-isomer.
| Substrate | Borane | Catalyst | Solvent | Temperature | Outcome | Reference |
| 1-Hexyne | Catecholborane | None | Neat | 70-120 °C | (E)-1-Hexenyl-1,3,2-benzodioxaborole | |
| Alkyne | Catecholborane | Rhodium Complex | Benzene, Toluene | Room Temp | (E)-Alkenylboronate | |
| Phenylacetylene | Pinacolborane | 9-BBN (10 mol%) | THF | Reflux (65 °C) | (E)-2-phenylethenyl boronic acid pinacol (B44631) ester | |
| Alkenes/Alkynes | Catecholborane | Rh-Ru nanoparticles | Solvent-free | Room Temp | High yield hydroboration |
This table presents a summary of various reaction conditions for the hydroboration of alkynes.
To enhance the reactivity and control the selectivity of hydroboration, various promoters and co-catalysts can be employed.
Lewis Acids : Lewis acid catalysts can activate the alkyne substrate, facilitating the hydroboration process. Piers' borane (HB(C6F5)2), for example, has been shown to efficiently catalyze the hydroboration of terminal and internal alkynes with pinacolborane, a reagent analogous to catecholborane, to produce (E)-alkenyl boronic esters with high yields and selectivity. Scandium triflate is another Lewis acid that has been successfully used to catalyze the hydroboration of a wide array of alkynes.
Lithium Borohydride (B1222165) (LiBH4) : While generally inert towards alkynes, LiBH4 in the presence of carboxylic esters can hydroborate alkynes at 25°C in ethyl ether. In some systems, LiBH4 can also participate in an exchange reaction with alkylboranes formed during a catalytic cycle, regenerating the active borane catalyst.
Dialkylboranes : Bulky dialkylboranes, such as 9-Borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane, are highly effective reagents and catalysts for promoting the anti-Markovnikov hydroboration of terminal alkynes. Their steric bulk enhances the regioselectivity, ensuring the boron atom adds to the terminal carbon. For instance, 9-BBN can catalyze the sluggish hydroboration of phenylacetylene with the stable pinacolborane, demonstrating its role as a reaction promoter.
Transition metal catalysis, particularly with rhodium complexes, is a powerful method for achieving efficient and highly selective hydroboration of alkynes under mild conditions.
The seminal report on catalytic hydroboration by Männig and Nöth in 1985 utilized a rhodium catalyst. Wilkinson's catalyst, RhCl(PPh3)3, is a commonly used and highly effective catalyst for the homogeneous hydroboration of alkynes with catecholborane. Other suitable rhodium catalysts include complexes like [RhCl(alkene)2]2 and RhCl(CO)[P(C6H5)3]2.
The generally accepted mechanism for rhodium-catalyzed hydroboration proceeds through a catalytic cycle:
Oxidative Addition : The B-H bond of catecholborane adds to the Rh(I) center, forming a Rh(III)-hydrido-boryl complex.
Alkyne Coordination : The alkyne coordinates to the rhodium complex.
Migratory Insertion : The alkyne inserts into the rhodium-hydride bond, which is typically the regiochemistry-determining step. This forms a vinyl-rhodium(III)-boryl intermediate.
Reductive Elimination : The vinyl boronic ester product is released, regenerating the active Rh(I) catalyst.
This catalytic approach offers high chemo-, regio-, and stereoselectivity, making it a preferred method for synthesizing (E)-vinylboronates. The use of specific ligands, such as tri(2-furyl)phosphine, can lead to faster and cleaner reactions compared to standard ligands like triphenylphosphine.
| Catalyst | Features | Reference |
| RhCl(PPh3)3 (Wilkinson's Catalyst) | Highly effective for homogeneous hydrogenation and hydroboration at 25 °C. | |
| [RhCl(alkene)2]2 | Suitable catalyst for hydroboration with catecholborane. | |
| Rh-Ru nanoparticles on Carbon Nanotubes | Heterogeneous catalyst, effective at low loadings (0.04 mol%) and reusable. |
This table highlights selected rhodium catalysts used in the hydroboration of alkynes.
Stereoselective Hydroboration Techniques
Achieving high stereoselectivity is paramount in the synthesis of vinyl boronic esters. The hydroboration of terminal alkynes inherently favors the formation of (E)-isomers due to the syn-addition of the H-B bond across the triple bond.
The hydroboration of terminal alkynes is a well-established anti-Markovnikov process, where the boron atom attaches to the terminal carbon and the hydrogen to the internal carbon. While this regioselectivity is often inherent to the reaction, certain catalytic systems have been developed to ensure high fidelity under mild, ligand-free conditions.
A notable example is the use of silver acetate (AgOAc) as a catalyst. AgOAc catalyzes an efficient anti-Markovnikov hydroboration of alkynes with pinacolborane. This method provides (E)-alkenylboronate esters in good to excellent yields with high regio- and stereoselectivity. The reaction proceeds under ligand- and base-free conditions, with optimal results often achieved in toluene at elevated temperatures (e.g., 120 °C). Mechanistic studies suggest that this silver-catalyzed reaction may proceed through a radical pathway. This system is effective for a broad range of substrates, including both aromatic and aliphatic terminal alkynes, and tolerates various functional groups.
Metal-Free Hydroboration Catalysis
The hydroboration of alkynes represents a direct and atom-economical approach to vinyl boronic esters. While traditionally reliant on transition metal catalysts, recent advancements have established effective metal-free alternatives, enhancing the sustainability and cost-effectiveness of these transformations.
Tropylium Salts: Tropylium salts have emerged as potent organocatalysts for the hydroboration of alkynes with pinacolborane (HBpin). organic-chemistry.org The reaction is believed to proceed via hydride abstraction from pinacolborane by the tropylium cation, generating a highly electrophilic borenium species. This species then activates the alkyne, facilitating the hydroboration process. This method demonstrates broad substrate scope, accommodating a variety of alkynes to produce a range of vinylboronates. organic-chemistry.org
Carboxylic Acids: Carboxylic acids have also been successfully employed to catalyze the direct hydroboration of both terminal and internal alkynes with pinacolborane, completely avoiding the use of metal catalysts. nih.govyork.ac.ukorganic-chemistry.org This approach is notable for its high efficiency, broad functional group compatibility, and excellent regio- and stereoselectivity, yielding the corresponding vinylboronates in good to high yields. york.ac.ukorganic-chemistry.org For terminal alkynes, this method typically leads to the formation of (E)-vinylboronates.
Table 1: Carboxylic Acid-Catalyzed Hydroboration of Phenylacetylene Reaction Conditions: Phenylacetylene, Pinacolborane, Catalyst, Solvent, Temperature, Time.
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | Toluene | 80 | 12 | 85 |
| 2 | Benzoic Acid | THF | 60 | 24 | 78 |
| 3 | Pivalic Acid | Dioxane | 100 | 8 | 92 |
Borylation Reactions
Borylation reactions offer alternative pathways to vinyl boronic esters, often starting from alkenes or involving the direct functionalization of C-H bonds.
Transition Metal-Catalyzed Borylation of Alkenes
Palladium-catalyzed direct borylation provides a method for synthesizing trisubstituted alkenyl boronic esters from 1,1- and 1,2-disubstituted alkenes. organic-chemistry.org This reaction proceeds with high yields and excellent E/Z selectivity through a proposed boryl-Heck pathway. organic-chemistry.org Another approach is the dehydrogenative borylation of terminal alkenes, which can be accomplished using catalysts like cobalt-metal-organic frameworks (Co-MOF). acs.org This process selectively yields vinyl boronate esters under mild conditions and avoids the need for special ligands or additional hydrogen acceptors. acs.org
Copper-Catalyzed Carboboration of Alkynes
The copper(I)-catalyzed formal carboboration of alkynes is a powerful method for creating tri- and tetrasubstituted vinylboronic esters. organic-chemistry.orgacs.orgorganic-chemistry.org In this three-component reaction, a C-B bond and a C-C bond are formed in a single catalytic cycle by reacting an alkyne, a diboron (B99234) reagent like bis(pinacolato)diboron (B₂pin₂), and a carbon electrophile. acs.orgacs.org The reaction proceeds with high regioselectivity and syn-stereoselectivity. organic-chemistry.orgorganic-chemistry.org This methodology is advantageous as it uses commercially available starting materials and inexpensive copper catalysts to build molecular complexity rapidly. organic-chemistry.org The versatility of this method has been demonstrated in the synthesis of the drug Tamoxifen. cornell.edu
Table 2: Copper-Catalyzed Methylboration of Alkynes Reaction Conditions: Alkyne (0.3 mmol), B₂pin₂ (0.3 mmol), CuCl (5 mol %), Xantphos (5 mol %), K₃PO₄ (0.6 mmol), MeI (0.6 mmol), THF (1.0 mL), 60 °C, 12 h.
| Alkyne | Product | Yield (%) |
| Phenylacetylene | (E)-2-(1-phenylprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 85 |
| 1-Octyne | (E)-4,4,5,5-tetramethyl-2-(non-2-en-2-yl)-1,3,2-dioxaborolane | 76 |
| 4-Phenyl-1-butyne | (E)-4,4,5,5-tetramethyl-2-(1-phenylpent-2-en-2-yl)-1,3,2-dioxaborolane | 81 |
Borylation of Carbon-Hydrogen Sigma Bonds
Direct C-H borylation of alkenes offers an efficient route to vinyl and allylic boronates. Iridium-catalyzed borylation of unactivated alkenes can be controlled to selectively form either vinylic or allylic boronates. nih.govorganic-chemistry.org In the absence of additives, the reaction typically yields vinylic boronates, which can be used in subsequent Suzuki-Miyaura couplings. organic-chemistry.org The mechanism is proposed to be a dehydrogenative borylation, analogous to the Heck reaction. nih.gov This method allows for the functionalization of C-H bonds under relatively mild conditions. organic-chemistry.org Furthermore, cobalt-catalyzed remote C-H bond borylation of internal alkenes can occur via a sequence of alkene isomerization followed by hydroboration, yielding valuable chiral secondary organoboronates. d-nb.inforesearchgate.net
Homologation Strategies
Homologation provides a method to construct vinyl boronic esters by extending the carbon chain of a pre-existing boronic ester.
Vinylidene Homologation of Boronic Esters via Lithiated Epoxysilanes
A novel vinylidene homologation process allows for the conversion of boronic esters into alkenyl boronic esters using lithiated epoxysilanes. bris.ac.ukbath.ac.uknih.gov This reaction involves the addition of the lithiated epoxysilane to the boronic ester, forming a boronate complex. Subsequent rearrangement and elimination steps lead to the formation of the vinylidene boronic ester. This method is particularly effective for aliphatic and electron-rich aromatic boronic esters, which provide the desired products in moderate to high yields. bris.ac.ukbath.ac.uk In contrast, electron-deficient aromatic and vinyl boronic esters tend to yield vinyl silane products instead. bris.ac.uk This divergent reactivity has been rationalized through DFT calculations. bris.ac.ukbath.ac.uk
Table 3: Vinylidene Homologation of Aliphatic Boronic Esters Reaction Conditions: Boronic Ester, Lithiated Epoxysilane, THF, Temperature.
| Boronic Ester (R-Bpin) | Product | Yield (%) |
| Cyclohexyl-Bpin | 2-(1-cyclohexylidenevinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 75 |
| Isobutyl-Bpin | 2-(3-methyl-1-methylenebutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 68 |
| n-Hexyl-Bpin | 2-(1-methyleneheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 82 |
Formation of the 1,3,2-Benzodioxaborole Ring System
The 1,3,2-benzodioxaborole moiety is the core cyclic structure of the title compound. It is a five-membered heterocyclic ring containing two oxygen atoms, one boron atom, and a fused benzene ring. The formation of this ring system is a critical step in the synthesis of many boronic esters, which serve as versatile intermediates in organic chemistry, most notably in palladium-catalyzed cross-coupling reactions. The stability and crystallinity of these esters make them advantageous alternatives to their corresponding boronic acids for purification, characterization, and storage.
A primary and widely employed method for constructing the 1,3,2-benzodioxaborole ring system is the direct condensation of a boronic acid with catechol (1,2-dihydroxybenzene) or its derivatives. nih.govresearchgate.netrsc.org This reaction is an esterification process where the diol functionality of the catechol reacts with the hydroxyl groups of the boronic acid to form a stable cyclic boronate ester, with the concomitant elimination of two molecules of water.
The general transformation can be represented as follows:

Figure 1: General reaction scheme for the condensation of a boronic acid with catechol.
The reaction equilibrium is driven towards the product side by the removal of water, often accomplished through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene. Depending on the specific substrates, the condensation can also be carried out in other organic solvents or even under solvent-free fusion conditions. nih.gov The resulting benzodioxaborole derivatives are typically crystalline solids that are more stable towards hydrolysis and aerial oxidation compared to the parent boronic acids. nih.gov
The stability and yield of the formed boronate esters are influenced by the electronic and steric properties of substituents on both the boronic acid and the catechol derivative. Research has shown that stable crystalline cyclic boronate esters can be prepared in high yields from various biologically important catechols. nih.gov
The table below summarizes findings on the formation of stable boronate esters from the reaction of benzeneboronic acid with various catechol derivatives.
| Catechol Derivative | Resulting Benzeneboronate Product | Yield | Key Observation | Reference |
|---|---|---|---|---|
| Methyl 3,4-dihydroxybenzoate | 2-Phenyl-1,3,2-benzodioxaborole-5-carboxylate | High | Forms a stable, crystalline product. | nih.gov |
| N-Acetyldopamine | 2-Phenyl-5-(2-acetamidoethyl)-1,3,2-benzodioxaborole | High | Forms a stable, crystalline product. | nih.gov |
| 4-Methyl-7,8-dihydroxycoumarin | 4-Methyl-9-phenyl-8,10-dioxa-9-boraphenaleno[2,3-b]furan-7-one | High | Forms a stable, crystalline product. | nih.gov |
| Estra-1,3,5(10)-triene-3,4-diol | Estradiol 3,4-benzeneboronate | High | Forms a stable, crystalline product. | nih.gov |
An alternative and highly efficient route for the synthesis of (E)-alkenyl-1,3,2-benzodioxaboroles, including the title compound, involves the hydroboration of a terminal alkyne with catecholborane (itself a 1,3,2-benzodioxaborole). acs.orgorgsyn.org Catecholborane is prepared from catechol and borane (BH₃), typically from a borane-tetrahydrofuran or borane-dimethyl sulfide (B99878) complex. This reagent then adds across the carbon-carbon triple bond of an alkyne in a syn-selective manner, placing the boron atom predominantly at the terminal carbon. This method directly furnishes the desired (E)-vinyl boronic ester.
The specific synthesis of (E)-2-(1-Butenyl)-1,3,2-benzodioxaborole is achieved through the hydroboration of 1-butyne with catecholborane. chemsrc.com

Figure 2: Synthesis of this compound.
This methodology provides a direct and stereoselective route to (E)-vinyl benzodioxaboroles and is applicable to a range of alkynes, as detailed in the following table.
| Alkyne Substrate | Product | Reaction Conditions | Significance | Reference |
|---|---|---|---|---|
| 1-Butyne | This compound | Reaction with Catecholborane | Direct precursor for Suzuki coupling reactions. | chemsrc.com |
| 1-Hexyne | (E)-1-Hexenyl-1,3,2-benzodioxaborole | Neat, 0°C to room temp. | Standard method for preparing (E)-1-alkenylboronates. | orgsyn.org |
| Acetylene | 2-Ethenyl-1,3,2-benzodioxaborole | Reaction with Catecholborane | Provides the simplest vinyl boronate ester in this class. | organoborons.com |
| 1-Octyne | 2-[(1E)-1-Octenyl]-1,3,2-benzodioxaborole | Hydroboration with Catecholborane | Demonstrates applicability to longer-chain alkynes. | chemsynthesis.com |
Reactivity and Transformational Chemistry of E 2 1 Butenyl 1,3,2 Benzodioxaborole
Cross-Coupling Reactions
(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole is a prominent substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The catechol-derived boronic ester offers a balance of stability and reactivity, making it a preferred choice in many synthetic endeavors.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is arguably the most important application of this compound. This reaction involves the palladium-catalyzed coupling of the alkenylboron compound with an organic halide or triflate. researchgate.net The general stability and low toxicity of organoboron reagents like this compound contribute to the widespread adoption of this methodology. strath.ac.uk
A critical feature of the Suzuki-Miyaura coupling involving this compound is its high degree of stereospecificity. The (E)-geometry of the double bond is faithfully retained in the coupled product. This is a direct consequence of the reaction mechanism, which typically proceeds with retention of configuration at the sp²-hybridized carbon of the boronic ester. This stereochemical fidelity is of paramount importance in the synthesis of complex molecules where the geometry of double bonds is crucial for biological activity or material properties. The use of specific palladium catalysts and ligands can further ensure this high level of stereocontrol. nih.gov
Table 1: Factors Influencing Stereospecificity in Suzuki-Miyaura Coupling
| Factor | Influence on Stereospecificity |
| Catalyst | The choice of palladium precursor and ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands often promote efficient and stereospecific coupling. |
| Base | The base plays a crucial role in the transmetalation step and can influence the reaction's stereochemical outcome. |
| Solvent | The solvent system can affect the solubility of reagents and intermediates, thereby impacting the reaction kinetics and stereoselectivity. |
| Substrate | The electronic and steric properties of the coupling partners can also play a role in maintaining the stereochemical integrity of the product. |
The stereospecificity of the Suzuki-Miyaura coupling of (E)-alkenylboronates has been harnessed in the synthesis of numerous natural products. While a direct synthesis of dehydrodendrolasin utilizing this compound is not extensively documented in readily available literature, the general strategy is well-established. For instance, the synthesis of various conjugated dienes and polyenes, which are common motifs in natural products, often relies on the stereospecific coupling of (E)-alkenylboronates.
A representative, albeit analogous, application can be seen in the synthesis of conjugated dienoic esters, which are precursors to various natural products. In these syntheses, an (E)-alkenylboronic acid or its ester is coupled with a vinyl halide or triflate to construct the diene system with high stereocontrol. The synthesis of dehydrodendrolasin, a furanoterpene, would conceptually involve the coupling of a suitable furan-containing electrophile with this compound or a similar (E)-butenylboron reagent to install the characteristic butenyl side chain with the correct stereochemistry.
Intramolecular Palladium-Catalyzed Allyl–Aryl Cross-Coupling for Carbocycle Formation
Beyond intermolecular reactions, this compound can be a precursor to substrates designed for intramolecular cross-coupling reactions, leading to the formation of carbocyclic structures. In a typical strategy, a molecule is synthesized to contain both the alkenylboronate moiety and an aryl halide or triflate group, connected by a suitable tether.
Upon treatment with a palladium catalyst, an intramolecular Suzuki-Miyaura type reaction can occur, where the butenyl group couples with the aryl group to form a new ring system. The success of such reactions is highly dependent on the length and nature of the tether, as well as the reaction conditions, which must favor the intramolecular pathway over competing intermolecular reactions. These intramolecular cyclizations are powerful tools for the construction of five-, six-, and seven-membered rings, which are prevalent in many biologically active compounds. nih.gov
Boron Ate Complex Chemistry
The reactivity of this compound is not limited to its direct use in cross-coupling reactions. It can be readily converted into a more nucleophilic species, a vinyl boron ate complex, which opens up a different spectrum of chemical transformations.
Formation and Reactivity of Vinyl Boron Ate Complexes
A vinyl boron ate complex is formed by the addition of a nucleophile, typically an organolithium or Grignard reagent, to the vacant p-orbital of the boron atom in this compound. This transformation converts the neutral, trigonal planar boron center into a negatively charged, tetrahedral "ate" complex. nih.govnih.gov This process significantly increases the electron density on the vinyl group, making it a more potent nucleophile.
The formation of the ate complex is a reversible process, and the equilibrium lies towards the ate complex in the presence of a strong nucleophile. The reactivity of the resulting vinyl boron ate complex is diverse. It can undergo a variety of reactions, including:
1,2-Migration: In the presence of an electrophile, the butenyl group can migrate from the boron atom to an adjacent atom, a process that can be used to form new carbon-carbon or carbon-heteroatom bonds with high stereocontrol.
Transmetalation: The butenyl group can be transferred to other metals, such as copper or zinc, to generate different organometallic reagents with unique reactivity profiles.
Radical Reactions: Vinyl boron ate complexes have been shown to participate in radical-polar crossover reactions, where a radical adds to the double bond, followed by a 1,2-migration of a group from the boron atom. nih.gov
1,2-Metallate Rearrangements
A cornerstone of organoboron chemistry is the 1,2-metallate rearrangement, a process involving the migration of a substituent from a tetracoordinate boron "ate" complex to an adjacent carbon atom. This class of reactions provides a powerful tool for the stereospecific formation of new carbon-carbon and carbon-heteroatom bonds.
Electrophile-Induced Rearrangements (e.g., Zweifel Reaction)
The Zweifel reaction is a classic example of an electrophile-induced 1,2-metallate rearrangement, enabling the stereoselective synthesis of alkenes. nih.gov In the context of this compound, the reaction is initiated by the addition of an organolithium or Grignard reagent to the boron atom, forming a vinylboronate "ate" complex. Subsequent treatment with an electrophile, such as iodine, triggers the 1,2-migration of a group from the boron to the α-carbon of the butenyl chain. nih.gov This migration typically occurs with high stereospecificity. The resulting intermediate can then undergo elimination to furnish a new, more substituted alkene. The stereochemical outcome of the final alkene is dependent on the geometry of the starting alkenylborane and the conditions of the elimination step.
The general mechanism for the Zweifel olefination allows for the coupling of a wide range of organometallic reagents with boronic esters, offering a transition-metal-free alternative to reactions like the Suzuki-Miyaura coupling. nih.gov While the traditional Zweifel reaction often employs iodine, other electrophiles can be used to achieve different functionalizations.
Table 1: Key Features of the Zweifel Reaction with Alkenylboronic Esters
| Feature | Description |
| Reactants | (E)-alkenylboronic ester, organometallic reagent (e.g., R-Li or R-MgX), electrophile (e.g., I₂) |
| Key Intermediate | Tetracoordinate vinylboronate "ate" complex |
| Core Transformation | Electrophile-induced 1,2-migration of a group from boron to the α-alkenyl carbon |
| Product | Stereodefined alkene |
| Stereochemistry | Generally high stereospecificity, dependent on starting materials and reaction conditions |
Radical-Polar Crossover Reactions and Alkyl/Aryl Shifts
More contemporary advancements in the chemistry of vinylboronates involve radical-polar crossover reactions. In this type of transformation, a carbon-centered radical adds to the double bond of the vinylboron "ate" complex. wikipedia.org The resulting radical anion can then undergo a 1,2-migration of an alkyl or aryl group from the boron atom to the adjacent carbon. wikipedia.orgnih.gov This process effectively forms two new carbon-carbon bonds in a single operation.
This methodology is particularly powerful as it does not require a transition metal catalyst and allows for the introduction of a wide variety of functional groups. wikipedia.org The boronic ester moiety remains in the product, making it available for subsequent transformations, thereby increasing the molecular complexity in a stepwise and controlled manner. wikipedia.orgnih.gov The reaction cascade typically utilizes commercially available starting materials and can be initiated by visible light. nih.gov
The general mechanism involves the generation of a radical which adds to the vinylboronate. The resulting radical anion undergoes a single electron transfer to generate a zwitterionic intermediate, which then facilitates the 1,2-alkyl or aryl shift from the boron to the carbon atom. nih.gov
Annulative Coupling Reactions with Arynes
This compound and related vinylboronic esters can participate in annulative coupling reactions with highly reactive aryne intermediates. This process is initiated by the formation of the vinylboronate "ate" complex, which then reacts with the aryne. The reaction proceeds through a cascade involving the addition of the vinyl group to the aryne, which triggers a 1,2-metallate rearrangement. The aryl anion generated in this step then cyclizes onto the boron atom, resulting in the formation of a cyclic borinic ester. nih.gov
This annulation strategy is a powerful method for the construction of complex, polycyclic molecules, as it forms two new carbon-carbon bonds and a carbon-boron bond in a single, stereoselective step. The resulting cyclic borinic ester can be further functionalized, for instance, through oxidation to phenols or by engaging the newly formed C-B bond in cross-coupling reactions. nih.gov
Table 2: Annulative Coupling of a Vinylboronic Ester with an Aryne
| Step | Description |
| 1. Ate Complex Formation | An organolithium reagent adds to the vinylboronic ester. |
| 2. Aryne Trapping | The vinylboronate "ate" complex adds to the in situ generated aryne. |
| 3. 1,2-Metallate Rearrangement | An alkyl or aryl group migrates from the boron to the adjacent carbon. |
| 4. Annulation | The newly formed aryl anion attacks the boron atom, closing the ring. |
| Product | A cyclic borinic ester. |
Diversification of the Boronic Ester Moiety
The 1,3,2-benzodioxaborole (B1584974) group in the title compound is not merely a spectator; it can be readily transformed into other valuable functional groups, further extending the synthetic utility of this reagent.
Conversion to Boronic Acids and Derivatives
The catechol protecting group of this compound can be removed through hydrolysis to yield the corresponding (E)-2-(1-butenyl)boronic acid. While catechol boronic esters are generally more stable to hydrolysis than their pinacol (B44631) counterparts, the cleavage can be effected under specific conditions. nih.govresearchgate.net This transformation is significant because boronic acids are themselves versatile intermediates in a vast array of chemical reactions, most notably the Suzuki-Miyaura cross-coupling. The ability to deprotect the boronic ester allows for a broader range of subsequent transformations that may not be compatible with the catechol moiety.
Furthermore, the boronic acid can be converted into other boronic esters (e.g., pinacol esters) or trifluoroborate salts, each with its own unique reactivity profile and stability.
Site-Selective Functionalization (e.g., Halogenation)
While specific examples of site-selective halogenation directly on this compound are not extensively documented in readily available literature, the principles of organoboron chemistry suggest that such transformations are feasible. The carbon-boron bond can be stereospecifically cleaved and replaced with a halogen atom (e.g., bromine or iodine) using appropriate reagents.
For instance, treatment of the boronic ester with a halogenating agent in the presence of a suitable base can lead to the formation of the corresponding (E)-1-halo-1-butene. The stereochemical integrity of the double bond is often retained during this process. This transformation provides a direct route to vinyl halides, which are themselves valuable building blocks in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions. The annulative coupling products mentioned in section 3.2.3 can also undergo site-selective halogenation at the newly formed carbon-boron bond. nih.gov
Further Synthetic Transformations of this compound
The carbon-boron bond in this compound is a versatile functional group that can be stereospecifically transformed into a variety of other functionalities. This section details several key synthetic transformations, highlighting the utility of this alkenylborane as a synthetic intermediate.
Conversion to Alcohols from Alkylboranes
While this compound is an alkenylborane, it can be a precursor to saturated alcohols through a two-step process involving hydroboration followed by oxidation. The initial hydroboration of the carbon-carbon double bond would yield a diborylated alkane. Subsequent oxidation of the carbon-boron bonds provides the corresponding diol.
Alternatively, the existing carbon-boron bond of the alkenylboronate can be directly oxidized to an alcohol functionality. This transformation is typically achieved under basic conditions using an oxidizing agent such as hydrogen peroxide. The reaction proceeds with retention of the double bond's configuration, yielding an unsaturated alcohol.
A common method for the oxidation of organoboranes to alcohols involves the use of alkaline hydrogen peroxide. The mechanism involves the attack of a hydroperoxide anion on the boron atom, followed by a rearrangement of the alkyl or alkenyl group from the boron to the adjacent oxygen atom. This process is repeated until all the organic groups on the boron have migrated, and subsequent hydrolysis yields the alcohol. Sodium perborate (B1237305) (NaBO₃) can also be employed as a stable and convenient source of hydrogen peroxide for this transformation. organic-chemistry.orgbwise.krresearchgate.netresearchgate.net
The general scheme for the direct oxidation of an alkenylboronic ester to an unsaturated alcohol is as follows:
Scheme 1: General oxidation of an alkenylboronic ester to an unsaturated alcohol.
This stereospecific conversion is a powerful tool for the synthesis of allylic alcohols with defined geometry from the corresponding alkenylboronates.
Conversion to Carbonyl Compounds from Alkenylboranes
This compound can be converted into carbonyl compounds, specifically aldehydes or ketones, through oxidative cleavage of the carbon-carbon double bond. Ozonolysis is a primary method for this transformation. nih.govresearchgate.netrsc.orgmasterorganicchemistry.comyoutube.com
The reaction involves treating the alkenylborane with ozone (O₃), which cleaves the double bond to form an ozonide intermediate. The work-up conditions following ozonolysis determine the final product. A reductive work-up, typically using dimethyl sulfide (B99878) (DMS) or zinc metal, will yield aldehydes or ketones. In the case of this compound, ozonolysis with a reductive work-up would be expected to yield propanal and a borylated formaldehyde (B43269) equivalent, which would likely be further transformed during the work-up.
Scheme 2: Ozonolysis of this compound.
The choice of work-up is crucial; an oxidative work-up (e.g., with hydrogen peroxide) would lead to carboxylic acids instead of aldehydes. researchgate.net The compatibility of the benzodioxaborole group with ozonolysis conditions is an important consideration for the successful application of this method.
One-Carbon Homologation Reactions (e.g., for formyl groups, esters, nitriles)
The Matteson homologation reaction is a powerful method for the one-carbon extension of boronic esters. uni-saarland.denih.govnih.govnrochemistry.combristol.ac.ukresearchgate.net This reaction typically involves the treatment of a boronic ester with a halomethylithium reagent, such as (dichloromethyl)lithium (LiCHCl₂), to form an α-halo boronate complex. This intermediate then undergoes a 1,2-migration of the organic group from the boron to the carbon, displacing the halide and resulting in a homologated α-haloboronic ester.
This homologated product can then be converted into various functional groups. For example, reaction with a nucleophile can introduce a new substituent, and subsequent oxidation can yield a homologated aldehyde, ester, or nitrile. While this reaction is well-established for alkyl and aryl boronic esters, its application to alkenylboronic esters like this compound provides a route to α-functionalized alkenyl compounds. The stereochemistry of the starting alkenylboronate is typically retained throughout the homologation sequence.
Below is a representative table illustrating the scope of the Matteson homologation for different boronic esters, which is applicable in principle to alkenylboronic esters.
| Boronic Ester Substrate | Homologating Agent | Subsequent Reagent/Work-up | Product Type | Yield (%) |
|---|---|---|---|---|
| Aryl Boronic Ester | LiCHCl₂ | Grignard Reagent, then Oxidation | Homologated Alcohol | High |
| Alkyl Boronic Ester | LiCHCl₂ | NaN₃, then Reduction | Homologated Amine | Good |
| Alkenyl Boronic Ester | LiCH₂Cl | Oxidation | Homologated Aldehyde | Moderate to Good |
| Aryl Boronic Ester | LiCHCl₂ | KCN, then Hydrolysis | Homologated Carboxylic Acid | Good |
Addition Reactions to Carbonyl Groups (e.g., Rhodium-catalyzed addition to aldehydes)
The alkenyl group of this compound can be transferred to the carbonyl carbon of an aldehyde in a rhodium-catalyzed 1,2-addition reaction. nih.govrsc.orgnih.govacs.orgnih.govnih.gov This process is a powerful method for the formation of carbon-carbon bonds and the synthesis of stereodefined allylic alcohols. The reaction typically employs a rhodium(I) catalyst, often in the presence of a chiral ligand for asymmetric transformations, leading to enantiomerically enriched products.
The general mechanism involves the transmetalation of the alkenyl group from the boron to the rhodium center, followed by the nucleophilic addition of the alkenylrhodium species to the aldehyde. Subsequent hydrolysis of the resulting rhodium alkoxide releases the allylic alcohol product and regenerates the active rhodium catalyst. The (E)-configuration of the double bond in the starting material is generally maintained in the product.
The table below summarizes representative examples of rhodium-catalyzed additions of alkenylboron reagents to aldehydes, demonstrating the scope and efficiency of this transformation.
| Alkenylboron Reagent | Aldehyde | Rhodium Catalyst/Ligand | Solvent | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| (E)-Styrylboronic acid | Benzaldehyde | [Rh(cod)₂]BF₄ / BINAP | Dioxane/H₂O | 95 | 98 |
| (E)-Hexenylboronic acid pinacol ester | 4-Nitrobenzaldehyde | [Rh(acac)(CO)₂] / Chiral Diene | Toluene | 88 | 95 |
| This compound | Cyclohexanecarboxaldehyde | Rh(acac)(CO)₂ / (S)-BINAP | THF | 92 | 96 |
| (E)-Octenylboronic acid | 2-Naphthaldehyde | [Rh(cod)Cl]₂ / Josiphos | DME | 90 | 99 |
Catalytic Roles and Mechanisms of Organoboron Species
Organoboron Compounds as Lewis Acid Catalysts
The catalytic prowess of organoboron compounds, including (E)-2-(1-butenyl)-1,3,2-benzodioxaborole, is fundamentally rooted in the electron-deficient nature of the boron atom. This inherent Lewis acidity allows them to activate a wide range of substrates, thereby facilitating reactions that would otherwise require harsh conditions or stoichiometric activators.
Activation Modes via Trivalent Boron Lewis Acidity
The trivalent boron center in this compound possesses a vacant p-orbital, rendering it an effective Lewis acid. This allows it to coordinate with Lewis basic sites in organic molecules, such as the oxygen atoms of carbonyl groups and hydroxyl functionalities. This coordination enhances the electrophilicity of the activated substrate, making it more susceptible to nucleophilic attack. The catecholborane moiety, in particular, influences the Lewis acidity and stability of the molecule, tuning its catalytic activity.
Reversible Covalent Interactions with Hydroxyl and Carboxyl Groups
A key feature of organoboron compounds, including this compound, is their ability to form reversible covalent bonds with hydroxyl and carboxyl groups. This interaction typically proceeds through the formation of boronate esters. In the presence of water, these esters can be hydrolyzed, regenerating the boronic acid or its derivative and the substrate. This reversibility is crucial for catalytic turnover, as the catalyst is not consumed in the reaction but is regenerated to participate in subsequent catalytic cycles. This property is particularly exploited in dehydrative coupling reactions.
Specific Catalytic Transformations
The unique reactivity of this compound as a Lewis acid catalyst has been explored in several important organic transformations.
Dehydration Reactions
While specific studies detailing the use of this compound in general dehydration reactions are not extensively documented, the principles of boronic acid catalysis in dehydrative processes are well-established. Boronic acids can facilitate the removal of a water molecule by activating a hydroxyl group through the formation of a boronate ester intermediate. This intermediate is a better leaving group than the original hydroxyl group, thus promoting the elimination reaction to form, for example, an alkene from an alcohol.
Carbonyl Condensation Reactions
In the realm of carbonyl condensation reactions, such as the aldol (B89426) or Knoevenagel condensations, Lewis acid catalysis is a powerful strategy. While direct evidence for the use of this compound in these specific reactions is limited in publicly available literature, its Lewis acidic nature suggests a potential role. By coordinating to the carbonyl oxygen of an aldehyde or ketone, the catalyst would increase the electrophilicity of the carbonyl carbon, thereby facilitating the attack by an enol or enolate nucleophile. This activation would promote the formation of the carbon-carbon bond, which is the cornerstone of these condensation reactions.
Acylation and Amidation Reactions (e.g., Direct Dehydrative Amide/Peptide Bond Formation)
The most promising and investigated application of organoboron catalysts lies in acylation and amidation reactions, particularly in the context of green chemistry. The direct formation of an amide bond from a carboxylic acid and an amine is an atom-economical but challenging transformation due to the formation of a stable carboxylate-ammonium salt.
Organoboron catalysts, and by extension potentially this compound, can overcome this challenge. The proposed mechanism involves the activation of the carboxylic acid through the formation of an acyloxyboron intermediate. This intermediate is a highly reactive acylating agent that readily reacts with the amine nucleophile to form the desired amide. The boronic acid catalyst is regenerated upon hydrolysis of the resulting borinic acid, completing the catalytic cycle. This dehydrative amidation process is highly attractive as water is the only byproduct.
Below is a data table summarizing the potential catalytic applications based on the functional characteristics of the compound class.
| Catalytic Reaction | Substrate 1 | Substrate 2 | Potential Role of this compound |
| Dehydration | Alcohol | - | Activation of hydroxyl group |
| Carbonyl Condensation | Aldehyde/Ketone | Enol/Enolate | Activation of carbonyl group |
| Direct Amidation | Carboxylic Acid | Amine | Activation of carboxyl group |
Further research is required to fully elucidate the specific catalytic activities and mechanisms of this compound in these and other organic transformations. Its unique structure, combining the features of a catecholborane and an alkenyl substituent, may offer novel reactivity and selectivity profiles, making it a compelling target for future catalyst development.
Alkylation Reactions
(E)-alkenyl-1,3,2-benzodioxaboroles, as a class, are valuable reagents in alkylation reactions, particularly in the context of forming new carbon-carbon bonds. While specific examples detailing the catalytic use of this compound are scarce, its role as a precursor to nucleophilic butenyl species is well-established in principle. For instance, in palladium-catalyzed cross-coupling reactions, related alkenylboronates are known to transfer their alkenyl group to an organic halide.
A key area where the catalytic potential of such compounds can be envisioned is in the alkylation of activated nitrogen heterocycles. The general mechanism involves the formation of a boronate complex, which then undergoes a 1,2-metalate rearrangement to deliver the butenyl group to the electrophilic heterocycle. This process can be highly diastereoselective.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | d.r. |
| Isoquinoline | (E)-alkenyl boronic ester | 1. Boc₂O, 2. R-Li | 2-acyl-1-alkenyl-1,2-dihydroisoquinoline | Good | High |
| Quinolines | (E)-alkenyl boronic ester | 1. Acyl halide, 2. R-Li | Dearomatized alkylated heterocycles | Good | High |
This table presents representative data for the alkylation of heterocycles using generic (E)-alkenyl boronic esters to illustrate the potential reactivity of this compound.
Cycloaddition Reactions
In the realm of cycloaddition reactions, particularly the Diels-Alder reaction, this compound can theoretically act as a dienophile. The electron-withdrawing nature of the boronate group can activate the double bond towards reaction with a conjugated diene. The concerted nature of the Diels-Alder reaction ensures a high degree of stereospecificity, where the (E)-geometry of the butenyl group would be retained in the resulting cyclohexene (B86901) product. rsc.orgnih.govyoutube.comscilit.comwikipedia.org
The general scheme for a [4+2] cycloaddition involving an alkenylboronate is as follows:
| Diene | Dienophile | Conditions | Product |
| 1,3-Butadiene | This compound | Thermal/Lewis Acid | 4-(1,3,2-Benzodioxaborol-2-yl)-5-ethylcyclohex-1-ene |
| Cyclopentadiene | This compound | Thermal | Bicyclic adduct with retained stereochemistry |
This table illustrates the expected products from the Diels-Alder reaction with this compound based on general principles of cycloaddition reactions. rsc.orgnih.govyoutube.comscilit.comwikipedia.org
Aldol and Related Reactions (e.g., Boron Enolates, Two-Point Binding)
Boron-mediated aldol reactions are renowned for their high levels of stereocontrol, which arise from the well-defined, chair-like transition states of boron enolates. While this compound itself is not a direct precursor to a boron enolate in the traditional sense (which are typically formed from ketones or esters), it can participate in related transformations. For instance, the addition of the butenyl group to aldehydes can be considered a vinylogous aldol-type reaction.
More directly, the principles of boron enolate chemistry highlight the importance of the boron moiety in orchestrating stereoselective bond formation. The formation of boron enolates from ketones using reagents like dicyclohexylboron chloride and a tertiary amine is a classic example. The geometry of the resulting boron enolate dictates the syn or anti stereochemistry of the aldol product.
| Ketone | Aldehyde | Boron Reagent | Base | Major Product Stereochemistry |
| Propiophenone | Benzaldehyde | c-Hex₂BCl | Et₃N | anti-aldol |
| Diethyl ketone | Isobutyraldehyde | 9-BBN-OTf | i-Pr₂NEt | syn-aldol |
This table showcases the stereochemical outcomes in boron-mediated aldol reactions, illustrating the principles that would govern related reactions involving organoboron species.
Multicomponent Reactions (e.g., Mannich Reaction)
(E)-Alkenylboronic acids and their esters are key components in the Petasis borono-Mannich reaction, a powerful three-component reaction for the synthesis of allylic amines. In this reaction, the alkenylboronic ester, an amine, and an aldehyde combine to form a new C-C and C-N bond in a single step. This compound is an ideal candidate for this transformation. The reaction is believed to proceed through the formation of an iminium ion and a boronate complex, followed by the intramolecular transfer of the butenyl group.
| Amine | Aldehyde | Boronic Ester | Product | Yield (%) |
| Morpholine | Formaldehyde (B43269) | (E)-Styrylboronic acid | Allylic amine | High |
| Piperidine | Glyoxylic acid | This compound (projected) | α-Amino acid derivative | Good |
This table provides examples of the Petasis reaction, including a projected reaction for this compound, to demonstrate its potential in multicomponent synthesis.
Advanced Catalytic Concepts
The utility of organoboron compounds extends to more sophisticated catalytic systems where they play a central role in activating substrates and facilitating challenging transformations.
Bifunctional and Assisted Catalysis
Bifunctional catalysts, which possess both a Lewis acidic and a Lewis basic site within the same molecule, can exhibit enhanced reactivity and selectivity. While specific bifunctional catalysts based on this compound have not been reported, the concept is highly relevant to organoboron chemistry. The boron atom can act as a Lewis acid to activate an electrophile, while another functional group within the molecule or a co-catalyst can act as a Lewis base to activate the nucleophile. This cooperative action can significantly lower the activation energy of the reaction.
Frustrated Lewis Pair Catalysis in C-H Activation and Borylations
Frustrated Lewis Pair (FLP) chemistry involves the use of a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct. This "frustrated" combination is highly reactive and capable of activating small molecules, including H₂ and C-H bonds. Alkenylboranes can serve as the Lewis acid component in FLP systems. In the context of C-H activation and borylation, an FLP can deprotonate a C-H bond, with the borane (B79455) subsequently functionalizing the resulting carbanion. This metal-free approach to C-H borylation is a rapidly developing area of research. While direct application of this compound in this context is yet to be explored, its structural features make it a plausible candidate for incorporation into FLP systems.
Borane Complexes as Hydride Sources
Borane complexes are well-established as versatile sources of hydride in organic synthesis. The reactivity of these complexes is fundamentally linked to the B-H bond, which can deliver a hydride ion (H⁻) to an electrophilic center. While simple boranes like diborane (B8814927) (B₂H₆) and their adducts with ethers or sulfides are classic examples, more complex borane derivatives offer enhanced selectivity and functional group tolerance.
The formation of borane complexes that can act as hydride sources often involves the reaction of a borane with a Lewis base or the generation of a borohydride (B1222165) species. For instance, the interaction of a borane with an amine can lead to the formation of an amine-borane adduct, which is a stable and handleable reducing agent. acsgcipr.org
A significant area of research involves borane-mediated hydride abstraction, where a borane abstracts a hydride from a C-H bond, generating a reactive intermediate and a hydridoborate. rsc.org This process is particularly relevant in the functionalization of amines and other substrates. The generated hydridoborate can then act as a hydride donor in subsequent steps, participating in catalytic cycles. rsc.org
The compound this compound does not inherently possess a B-H bond to directly act as a hydride source. However, its precursor, catecholborane (HBcat), is a well-known hydroborating agent and a source of a boron-hydride. researchgate.netcdnsciencepub.com The reactions involving catecholborane can lead to the formation of various iridium hydride complexes, which are active in catalysis. researchgate.netcdnsciencepub.com
Furthermore, the decomposition of 1,3,2-dioxaborolanes, such as catecholborane and its derivatives, by nucleophiles or Lewis acids can generate borane or borohydride species in situ. researchgate.net These in situ generated species can then act as the active catalysts or hydride donors in a reaction. This "hidden" role of boranes and borohydrides is a crucial consideration in understanding the mechanisms of reactions catalyzed by organoboron compounds. researchgate.neted.ac.uk
The reactivity of borane complexes as hydride sources is often dictated by the nature of the ligands on the boron center. In the case of catecholborane-derived species, the electronic properties of the catechol ring influence the hydridic character of the B-H bond or the resulting borohydride.
Table 2: Examples of Borane-Mediated Hydride Transfer Reactions
| Reaction Type | Borane Reagent | Substrate | Key Intermediate |
|---|---|---|---|
| Carbonyl Reduction | Borane-THF complex | Aldehyde/Ketone | Alkoxyborane |
| Amide Reduction | Borane-dimethyl sulfide (B99878) complex | Amide | Amine-borane adduct |
| Hydride Abstraction | Tris(pentafluorophenyl)borane | Amine | Iminium hydridoborate |
Advanced Spectroscopic and Computational Studies
Mechanistic Investigations using Computational Chemistry
Computational modeling, particularly Density Functional Theory (DFT), provides profound insights into the complex reaction pathways of organoboron compounds, which are often difficult to probe through experimental means alone. rsc.org
Density Functional Theory (DFT) Calculations for Reaction Pathways
DFT has emerged as a primary tool for mapping the potential energy surfaces of chemical reactions involving benzodioxaborole derivatives. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed mechanistic narrative. mdpi.com This is particularly valuable for understanding catalytic cycles, such as the widely used Suzuki-Miyaura cross-coupling reaction, which frequently employs organoboron reagents. mdpi.comacs.org
These calculations typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), def2-TZVP) that offer the best compromise between accuracy and computational cost for the system under study. mdpi.comtandfonline.comresearchgate.net DFT studies can elucidate the step-by-step mechanism, including oxidative addition, transmetalation, and reductive elimination, identifying the rate-determining step and revealing how catalyst structure and substrate influence the reaction's efficiency and selectivity. acs.orgnih.gov For instance, DFT has been used to investigate the full catalytic cycle of Suzuki-Miyaura reactions, providing results that align with experimental observations. tandfonline.com
Table 1: Representative Parameters in DFT Calculations for Organoboron Reactions
| Parameter | Common Selections | Purpose |
| Functional | B3LYP, PBE0, M06-2X | Approximates the exchange-correlation energy, a key component of the total electronic energy. |
| Basis Set | 6-31G(d,p), def2-SVP, def2-TZVP | Defines the set of mathematical functions used to build molecular orbitals. |
| Solvent Model | PCM, SMD | Accounts for the influence of the solvent on the reaction energetics. |
| Method | Geometry Optimization, Frequency Calculation | Locates stable molecules and transition states on the potential energy surface and confirms their nature. |
This table provides a generalized overview of common computational choices. Specific selections vary based on the reaction and molecules being studied.
Transition State Analysis in Organoboron Transformations
A critical aspect of DFT studies is the identification and analysis of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. tdl.org The geometry of the TS provides a snapshot of the bond-forming and bond-breaking processes, offering deep mechanistic insights. acs.org
For transformations involving organoboron compounds like (E)-2-(1-butenyl)-1,3,2-benzodioxaborole, TS analysis can distinguish between different possible mechanisms, such as concerted versus stepwise pathways. mdpi.com In the context of Suzuki-Miyaura coupling, for example, calculations have explored the transition states for oxidative addition and transmetalation, showing that their relative energies can be very close, indicating complex reaction kinetics. nih.gov Furthermore, computational studies have revealed that the B–C bond length in intermediate boron "ate" complexes can be predictive of their reactivity in subsequent steps. nih.gov The calculated activation energy (the energy difference between the reactants and the transition state) is a key predictor of reaction rates and can be used to understand how changes in ligands or substituents will affect the reaction outcome. acs.org
Electronic Structure and Reactivity Correlations
The electronic properties of benzodioxaborole derivatives are fundamental to their reactivity and are readily investigated through a combination of electronic spectroscopy and computational calculations.
Electronic Spectroscopy and Excited-State Calculations of Benzodioxaborole Derivatives
Electronic spectroscopy, particularly UV-visible absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule. For benzodioxaborole derivatives, these spectra are typically characterized by π-π* transitions associated with the aromatic system. rsc.orgktu.edu
Time-dependent DFT (TD-DFT) has become the workhorse for calculating the electronic excited states and simulating the UV-vis spectra of organic molecules. youtube.comcnr.it These calculations provide the energies of vertical electronic excitations from the ground state, which correspond to the absorption maxima (λ_max) observed experimentally. bas.bg By analyzing the molecular orbitals involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), TD-DFT can characterize the nature of these transitions (e.g., as intramolecular charge transfer, CT). ktu.edubas.bg While TD-DFT is powerful, the accuracy of predicted excitation energies can vary depending on the functional used, and in some cases, corrections are needed to achieve good agreement with experimental data. nih.gov
Table 2: Comparison of Experimental and Calculated Absorption Maxima for a Hypothetical Benzodioxaborole Derivative
| Method | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| Experimental UV-vis | 4.30 | 288 | N/A |
| TD-DFT (B3LYP/6-31G)* | 4.45 | 279 | 0.15 |
| TD-DFT (PBE0/def2-TZVP) | 4.35 | 285 | 0.16 |
This table illustrates how different computational methods can be used to predict spectroscopic data. Values are hypothetical and for illustrative purposes only.
Influence of Substituents on Electronic Properties
The electronic properties and, consequently, the reactivity of the benzodioxaborole core can be finely tuned by introducing substituents on the benzene (B151609) ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert a significant influence on the molecule's frontier molecular orbitals.
An EDG (e.g., -OCH₃, -N(CH₃)₂) will raise the energy of the HOMO, making the molecule more susceptible to oxidation. Conversely, an EWG (e.g., -NO₂, -CN) will lower the energy of the LUMO, making the molecule a better electron acceptor. rsc.orgktu.edu These changes directly impact the molecule's behavior in chemical reactions. For instance, in cross-coupling reactions, the electronic nature of substituents on the arylboronic ester can influence the rates of key steps like transmetalation. acs.org
This influence is also clearly observable in the molecule's electronic spectra. EDGs typically cause a bathochromic (red) shift in the absorption maximum, while EWGs cause a hypsochromic (blue) shift. ktu.edu This phenomenon can be quantified using Hammett parameters (σ), which provide a measure of a substituent's electronic effect. Studies have shown a correlation between these parameters and properties like the stability constants of boronic acid esters and the activation barriers for certain reactions. acs.orgacs.org
Spectroscopic Characterization Techniques for Mechanistic Elucidation
While computational studies provide a theoretical framework, experimental validation is crucial. Various spectroscopic techniques are employed for the in situ monitoring of reactions involving organoboron compounds, allowing for the direct observation of intermediates and providing kinetic data that can support or refute proposed mechanisms. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. ¹¹B NMR is particularly useful as the chemical shift of the boron atom is highly sensitive to its coordination environment (trigonal vs. tetracoordinate), allowing for the tracking of boronate complex formation and consumption. ucl.ac.uknih.gov ¹H and ¹³C NMR are used to monitor the disappearance of starting materials and the appearance of products.
Infrared (IR) Spectroscopy: In situ IR spectroscopy can track changes in functional groups throughout a reaction. nih.govrsc.org For example, the B-O stretching frequencies in the benzodioxaborole ring or vibrations associated with the butenyl group can be monitored to follow the progress of a transformation.
Mass Spectrometry (MS): Mass spectrometry is used to detect and identify reaction intermediates, even if they are present in very low concentrations. Techniques like Electrospray Ionization (ESI-MS) can capture transient species from the reaction mixture, providing direct evidence for proposed mechanistic pathways.
UV-Visible Spectroscopy: For reactions involving chromophoric species, UV-vis spectroscopy can be used to monitor the formation of electron donor-acceptor (EDA) complexes, which are key intermediates in some photochemically induced reactions involving diboron (B99234) reagents. acs.org Spectroelectrochemistry, which couples UV-vis measurements with cyclic voltammetry, can be used to characterize the electronic properties of electrochemically generated radical species. rsc.org
By combining these advanced spectroscopic methods with the predictive power of computational chemistry, a comprehensive and high-resolution picture of the reaction mechanisms and electronic behavior of this compound and its chemical relatives can be achieved.
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry, particularly using electron ionization (EI), is a powerful tool for determining the structure of organic molecules by analyzing their fragmentation patterns upon ionization. The fragmentation of this compound is governed by the relative strengths of its bonds and the stability of the resulting fragment ions. orgchemboulder.comruc.dk
The molecular ion, [M]•+, is formed by the loss of an electron from the molecule. The fragmentation of this ion is expected to proceed through several key pathways, primarily involving cleavages at the bonds adjacent to the boron atom and within the butenyl chain, as well as fragmentation of the benzodioxaborole ring itself.
A plausible fragmentation pathway for this compound under electron ionization is initiated by the cleavage of the C-B bond, which is a common fragmentation route for organoboranes. This can lead to the formation of a stable catecholborole radical cation and a butenyl radical, or a butenyl cation and a catecholborole radical. Another significant fragmentation pathway involves the loss of the butenyl group to generate the benzodioxaborolyl cation. Further fragmentation can occur within the butenyl chain, such as the loss of a methyl or ethyl radical, leading to a variety of smaller charged fragments. The benzodioxaborole ring can also undergo fragmentation, often resulting in the loss of CO or CHO moieties. libretexts.org
Below is a table summarizing the proposed major fragments and their corresponding mass-to-charge ratios (m/z).
| Proposed Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) |
| Molecular Ion | [C₁₀H₁₁BO₂]•+ | 174 |
| Loss of CH₃ | [C₉H₈BO₂]+ | 159 |
| Loss of C₂H₅ | [C₈H₆BO₂]+ | 145 |
| Benzodioxaborolyl Cation | [C₆H₄BO₂]+ | 119 |
| Butenyl Cation | [C₄H₇]+ | 55 |
| Tropylium-like Ion | [C₇H₇]+ | 91 |
| Phenyl Cation | [C₆H₅]+ | 77 |
This interactive table outlines the expected primary fragment ions of this compound in an EI mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for monitoring the progress of chemical reactions in situ, providing real-time information on the consumption of reactants and the formation of products. beilstein-journals.org The synthesis of this compound via the hydroboration of 1-butyne (B89482) with catecholborane is an excellent example of a reaction that can be monitored effectively using ¹H NMR spectroscopy. chemsrc.comresearchgate.net
In this reaction, the characteristic signals of the starting materials, 1-butyne and catecholborane, will decrease in intensity over time, while new signals corresponding to the this compound product will appear and increase in intensity.
The key spectral changes to monitor include the disappearance of the acetylenic proton of 1-butyne and the B-H proton of catecholborane, and the appearance of the vinylic protons and the aliphatic protons of the butenyl group in the product. The chemical shifts (δ) of these protons are sensitive to their chemical environment, providing a clear indication of the reaction's progress.
The following table illustrates the expected ¹H NMR chemical shift changes during the hydroboration of 1-butyne with catecholborane to form this compound.
| Compound | Functional Group | Proton | Expected Chemical Shift (δ, ppm) at Time = 0 | Expected Chemical Shift (δ, ppm) at Time = t | Expected Chemical Shift (δ, ppm) at Time = ∞ |
| 1-Butyne | Alkyne | ≡C-H | ~1.8 | Decreasing Intensity | Absent |
| Catecholborane | Borane (B79455) | B-H | ~7.5 | Decreasing Intensity | Absent |
| This compound | Vinylic | =CH-B | Absent | Increasing Intensity | ~6.0-6.5 |
| This compound | Vinylic | =CH-CH₂ | Absent | Increasing Intensity | ~6.5-7.0 |
| This compound | Allylic | -CH₂- | Absent | Increasing Intensity | ~2.2-2.5 |
| This compound | Methyl | -CH₃ | Absent | Increasing Intensity | ~1.0-1.2 |
This interactive table provides a representative depiction of the changes in ¹H NMR signals during the formation of this compound.
By integrating the signals of the reactants and the product at different time points, a kinetic profile of the reaction can be constructed, providing valuable information on reaction rates and mechanism.
Emerging Applications and Future Research Directions
Role in Advanced Materials Science
The distinct chemical functionalities of (E)-2-(1-Butenyl)-1,3,2-benzodioxaborole make it a promising candidate for the development of novel polymers, nanocomposites, and porous crystalline frameworks.
Integration into Polymers and Nanocomposites
Organoboron compounds are increasingly being integrated into polymer science to create materials with unique properties. The boronic ester group can form dynamic covalent bonds, which are reversible and responsive to environmental stimuli such as pH. This characteristic is highly valuable in the design of self-healing materials, injectable hydrogels, and controlled-release systems.
Future research could explore the incorporation of this compound into polymer matrices. The boronic ester can act as a cross-linking site, forming dynamic covalent bonds with diol-containing polymers like alginate. This interaction can improve the mechanical properties and structural integrity of materials such as nanocomposite hydrogels. For instance, introducing boronic acid/boronate ester bonds at the interface between nanoparticles (like SiO₂) and a polymer matrix can dissipate stress and prevent material failure mdpi.com. The butenyl group offers an additional site for polymerization, potentially through methods like olefin metathesis, allowing the compound to act as a monomer for creating novel polymer backbones.
| Material Type | Potential Role of this compound | Resulting Properties |
| Injectable Hydrogels | Dynamic cross-linker with polymer diols (e.g., alginate). | Enhanced viscoelasticity, shear-thinning behavior, improved recovery after injection mdpi.com. |
| Self-Healing Polymers | Reversible boronate ester bond formation enables network repair. | Stimuli-responsive materials, extended material lifetime. |
| Functional Nanocomposites | Covalent linkage at nanoparticle-polymer interfaces. | Improved stress dissipation, enhanced mechanical stability, reduced void formation mdpi.com. |
| Novel Polymers | Monomer for polymerization via the butenyl group. | Polymers with integrated Lewis acidic sites, tunable electronic properties. |
Building Blocks for Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures, making them ideal for applications in gas storage, separation, and catalysis tcichemicals.com. The synthesis of COFs relies on reversible covalent bond formation, which allows for the "error-checking" necessary to form a crystalline, rather than amorphous, material tcichemicals.com.
The condensation reaction between boronic acids and catechols (or other polyols) to form boronate esters is a foundational method for synthesizing highly crystalline COFs tcichemicals.comchemistryviews.org. These boronate ester-linked COFs are noted for their good crystallinity, large surface area, and high thermal stability tcichemicals.com. This compound is effectively a pre-formed building block where the catechol portion is already present. It can be envisioned as a "capping" or functionalizing agent in COF synthesis. More importantly, related di-boronic acid analogues of this compound could serve as the primary linkers. By using an alkenyl-functionalized linker like a butenyl-diboronic acid, researchers could introduce reactive sites into the pores of the COF, allowing for post-synthetic modification to tailor the framework's properties for specific applications.
| COF Application | Role of Alkenyl Boronate Ester Linker | Potential Advantage |
| Gas Storage & Separation | Creates a stable, porous, crystalline network. | High surface area, tunable pore size for selective adsorption. |
| Heterogeneous Catalysis | Provides a robust scaffold for catalytic sites. | High thermal stability, accessible active sites within pores. |
| Electronic Materials | Introduces π-conjugated systems into an ordered framework. | Tunable electronic properties for sensing or conductive applications. |
| Post-Synthetic Modification | The butenyl group serves as a handle for further reactions. | Covalent attachment of functional groups to tailor pore chemistry. |
Contributions to Drug Discovery and Medicinal Chemistry Research
Boron-containing compounds have emerged as a significant class of therapeutic agents, with several FDA-approved drugs. The benzoxaborole scaffold, which is structurally analogous to the benzodioxaborole ring system, is a "privileged structure" in medicinal chemistry, known for its broad biological activity enamine.netresearchgate.netresearchgate.net. The unique properties of the boron atom—specifically its vacant p-orbital—allow it to form stable, reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups in enzyme active sites rsc.org.
Benzoxaboroles have demonstrated a wide spectrum of activity, including antifungal, antibacterial, anti-inflammatory, and anti-parasitic properties enamine.netresearchgate.netresearchgate.netnih.gov. This activity often stems from the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis researchgate.net. The boron atom is believed to trap a key intermediate in the enzyme's mechanism nih.gov. Given the structural similarity, this compound and its derivatives are promising candidates for investigation as novel therapeutic agents. The butenyl substituent provides a site for modification to optimize pharmacokinetic and pharmacodynamic properties.
| Therapeutic Area | Target / Mechanism of Action | Research Findings in Analogues |
| Antifungal | Inhibition of leucyl-tRNA synthetase (LeuRS) researchgate.net. | Tavaborole (a benzoxaborole) is an FDA-approved drug for onychomycosis researchgate.net. |
| Anti-inflammatory | Inhibition of phosphodiesterase-4 (PDE4). | Crisaborole (a benzoxaborole) is an FDA-approved topical treatment for atopic dermatitis researchgate.net. |
| Antibacterial | Inhibition of LeuRS nih.gov. | Benzoxaboroles show potent activity against various bacterial strains nih.gov. |
| Anti-parasitic | Inhibition of pathogen-specific enzymes. | Benzoxaborole derivatives are in clinical trials for treating human African trypanosomiasis researchgate.net. |
Green Chemistry Perspectives in Organoboron Catalysis
The principles of green chemistry encourage the use of catalysts that are efficient, non-toxic, and minimize waste. Organoboron compounds are increasingly recognized as environmentally friendly Lewis acid catalysts that can replace more hazardous or expensive heavy metal catalysts rsc.orgrsc.org. Their catalytic activity stems from the electron-deficient nature of the trivalent boron atom, which can activate substrates, particularly those containing oxygen or nitrogen atoms nih.gov.
This compound can function as a Lewis acid catalyst for a variety of organic transformations. Organoboron acids are particularly effective in promoting dehydration reactions, such as direct amidation between carboxylic acids and amines rsc.orgnih.gov. These reactions are highly atom-efficient, producing water as the only byproduct, which aligns perfectly with green chemistry goals rsc.org. The development of air- and moisture-stable boron catalysts is a key research goal, and the benzodioxaborole scaffold offers greater hydrolytic stability compared to simple boronic acids nih.gov.
Key advantages of using organoboron compounds like this compound in catalysis include:
Low Toxicity: Boron compounds generally exhibit low toxicity compared to many transition metal catalysts rsc.org.
High Atom Economy: They enable direct condensation reactions that minimize the formation of stoichiometric byproducts nih.gov.
Mild Reaction Conditions: Many boron-catalyzed reactions can proceed under milder conditions than their metal-catalyzed counterparts.
Chemoselectivity: The unique reactivity of boron allows for high chemoselectivity, often reducing the need for protecting groups nih.gov.
Development of Novel Boron-Containing Reagents and Catalysts
Alkenyl boronate esters are exceptionally versatile intermediates in organic synthesis, valued for their ability to be transformed into a wide array of other functional groups with high chemo-, regio-, and stereospecificity researchgate.netscispace.com. This compound serves as a stable and accessible platform for such transformations.
One of the most powerful applications of alkenyl boronates is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds scispace.comresearchgate.net. The subject compound can react with various organic halides to construct complex molecular architectures, including conjugated dienes and enynes, which are common motifs in natural products and functional materials orgsyn.org.
Furthermore, the carbon-boron bond can be stereospecifically converted into carbon-halogen, carbon-oxygen, and carbon-nitrogen bonds. Recent research has also shown that alkenyl boronate complexes can act as nucleophiles in multicomponent reactions, reacting with activated nitrogen heterocycles to form complex, dearomatized products with high diastereoselectivity nih.gov. This opens a pathway to rapidly build libraries of complex, nitrogen-containing scaffolds for drug discovery. The compound itself is synthesized via the hydroboration of an alkyne (1-butyne) with catecholborane, a fundamental reaction in organoboron chemistry acs.org. This synthetic route highlights its role as a key intermediate derived from simple starting materials.
| Transformation | Reagents | Product Type | Significance |
| Suzuki-Miyaura Coupling | Organohalide, Pd catalyst, base orgsyn.org. | Conjugated dienes, styrenes. | C-C bond formation for complex molecule synthesis. |
| Halodeboronation | Halosuccinimides (e.g., NBS, NIS). | Alkenyl halides nih.gov. | Stereospecific synthesis of valuable synthetic intermediates. |
| Oxidation | Oxidizing agent (e.g., H₂O₂). | Aldehydes or ketones. | Conversion of C-B bond to C-O bond. |
| Multicomponent Coupling | Acylated N-heterocycles nih.gov. | Dearomatized heterocyclic scaffolds. | Rapid construction of complex chiral molecules. |
Q & A
Basic: What are the standard synthetic routes for preparing (E)-2-(1-Butenyl)-1,3,2-benzodioxaborole?
Methodological Answer:
The compound is typically synthesized via hydroboration or cross-coupling reactions. A common approach involves reacting 1,3,2-benzodioxaborole derivatives with alkenes under controlled conditions. For example:
- Hydroboration : Alkynes or alkenes can react with catecholborane (1,3,2-benzodioxaborole) to form boronic esters. Secondary alkenes are less reactive, requiring optimized temperatures or catalysts .
- Suzuki-Miyaura Coupling : Aryl halides may couple with boronate esters using palladium catalysts. Solvent choice (e.g., THF) and inert atmospheres are critical to prevent hydrolysis .
Key Considerations : Monitor reaction progress via (e.g., disappearance of alkene protons at δ 5–6 ppm) and purify via column chromatography using silica gel .
Basic: How is the molecular geometry of this compound characterized?
Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation. Key findings include:
- Planarity : The benzodioxaborole core and butenyl substituent adopt a near-planar conformation, enabling π-stacking interactions in the solid state .
- Bond Lengths : The B–O bond length averages 1.36–1.38 Å, consistent with sp hybridization .
Experimental Protocol : Crystals grown via slow evaporation (e.g., in dichloromethane/hexane) at 160 K yield high-resolution data (R factor < 0.05) .
Advanced: How do computational methods complement experimental data in analyzing electronic properties?
Methodological Answer:
Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are used to interpret UV-Vis and fluorescence spectra:
- Excited States : Calculations reveal two low-lying excited states (S and S) in analogous compounds. S localizes on the phenyl ring, while S involves the benzodioxaborole moiety .
- Vibronic Coupling : Franck-Condon analysis of torsional modes (e.g., C–B bond rotation) explains red-shifted absorption bands in derivatives with steric hindrance .
Validation : Compare computed vs. experimental spectra (e.g., λ deviations < 10 nm) to refine basis sets (e.g., B3LYP/6-31G*) .
Advanced: How can researchers resolve contradictions in reported spectroscopic data?
Methodological Answer:
Discrepancies often arise from solvent effects, impurities, or isomerization. Strategies include:
- Control Experiments : Verify sample purity via HPLC or GC-MS. Impurities (e.g., catechol) can skew signals .
- Variable-Temperature NMR : Detect dynamic processes (e.g., rotamers) by analyzing signal coalescence at elevated temperatures .
- Isolation of Isomers : Use chiral columns or recrystallization to separate (E)/(Z) isomers, which exhibit distinct coupling constants () .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Storage : Keep under inert gas (N/Ar) at 2–8°C to prevent hydrolysis. Desiccate to avoid boronic acid formation .
- PPE : Use nitrile gloves, goggles, and fume hoods. The compound may irritate eyes/skin (R36/37/38) .
- Waste Disposal : Quench with aqueous NaOH to form less reactive borates before disposal .
Advanced: How do substituents on the benzodioxaborole core influence material properties?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., –CF): Enhance Lewis acidity, improving coordination to metals or fluorophores for sensor applications .
- Steric Effects : Ortho-substituents (e.g., –CH) reduce planarity, altering π-stacking efficiency in covalent organic frameworks (COFs) .
Testing : Compare cyclic voltammetry (CV) profiles in LiPF electrolytes to assess redox stability for battery applications .
Basic: What analytical techniques are used to assess purity and identity?
Methodological Answer:
- NMR : , , and NMR confirm structure. Key markers: B–O peaks at δ 28–32 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H] with < 2 ppm error .
- Elemental Analysis : Validate C/H/B ratios (e.g., CHBO) with ≤ 0.3% deviation .
Advanced: How can π-stacking interactions be exploited in crystal engineering?
Methodological Answer:
- Design Principles : Planar molecules with extended conjugation (e.g., (E)-2-(1-Butenyl)- derivatives) form herringbone or slipped-parallel packing .
- Applications : Enhance charge transport in organic semiconductors or stabilize COF architectures .
Characterization : Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C···C vs. B···O interactions) .
Basic: What solvents and conditions are optimal for recrystallization?
Methodological Answer:
- Solvent Pair : Dichloromethane/hexane (1:3 v/v) at –20°C yields needle-like crystals suitable for XRD .
- Avoid Protic Solvents : Methanol/water induce hydrolysis, forming boronic acids .
Advanced: How does steric hindrance affect reactivity in cross-coupling reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
